Welcome to the BenchChem Online Store!
molecular formula C9H10ClNO B109852 3-Chloro-N-phenylpropanamide CAS No. 3460-04-6

3-Chloro-N-phenylpropanamide

Cat. No. B109852
M. Wt: 183.63 g/mol
InChI Key: FRXJYUFHAXXSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05057524

Procedure details

A solution of 5.6 g (0.06 mole) of aniline in 50 ml of tetrahydrofuran was added dropwise to a solution of 5.0 g (0.04 mole) of 3-chloropropionyl chloride in 50 ml of tetrahydrofuran. The reaction mixture was mechanically stirred and the temperature maintained between 5° and 15° C. throughout the addition. After the final addition, the solution was filtered to remove solid precipitates, and the filtrate was concentrated under reduced pressure to give a white solid. The solid was recrystallized from benzene and petroleum ether (30°-60° C.) to yield 5.1 g (69%) of white solid, mp 114°-115° C.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:8][CH2:9][CH2:10][C:11](Cl)=[O:12]>O1CCCC1>[Cl:8][CH2:9][CH2:10][C:11]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:12]

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature maintained between 5° and 15° C. throughout the addition
ADDITION
Type
ADDITION
Details
After the final addition
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove solid
CUSTOM
Type
CUSTOM
Details
precipitates
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from benzene and petroleum ether (30°-60° C.)

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.